molecular formula C13H22O2 B12525945 Cyclohexanone, 2,2,5-trimethyl-6-(2-methyl-1-oxopropyl)- CAS No. 834900-46-8

Cyclohexanone, 2,2,5-trimethyl-6-(2-methyl-1-oxopropyl)-

Cat. No.: B12525945
CAS No.: 834900-46-8
M. Wt: 210.31 g/mol
InChI Key: PJCSSJPDFHVOLF-UHFFFAOYSA-N
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Description

The compound "Cyclohexanone, 2,2,5-trimethyl-6-(2-methyl-1-oxopropyl)-" is a substituted cyclohexanone derivative characterized by a ketone functional group and multiple alkyl substituents. Its structure includes:

  • Three methyl groups at positions 2, 2, and 5 on the cyclohexanone ring.
  • A 2-methyl-1-oxopropyl moiety at position 6, introducing a branched ketone side chain.

For example, a related compound, 2-(Methoxycarbonyl)-5-methyl-2,4-bis(3-methyl-2-butenyl)-6-(2-methyl-1-oxopropyl)-5-(4-methyl-3-pentenyl)cyclohexanone (C₂₉H₄₆O₄), was isolated from Hypericum perforatum (St. John’s Wort) and is noted for its complex alkylation pattern . Similarly, metabolites with exact mass 458.3091 Da, such as 2-(Methoxycarbonyl)-5-methyl-...cyclohexanone, are identified in alcoholic beverages, highlighting the natural occurrence of such derivatives .

Properties

CAS No.

834900-46-8

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

2,2,5-trimethyl-6-(2-methylpropanoyl)cyclohexan-1-one

InChI

InChI=1S/C13H22O2/c1-8(2)11(14)10-9(3)6-7-13(4,5)12(10)15/h8-10H,6-7H2,1-5H3

InChI Key

PJCSSJPDFHVOLF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(=O)C1C(=O)C(C)C)(C)C

Origin of Product

United States

Preparation Methods

Direct Alkylation with 2-Methyl-1-Oxopropyl Groups

The most common method involves alkylating a pre-functionalized cyclohexanone core. Starting with 2,2,5-trimethylcyclohexanone, the 2-methyl-1-oxopropyl group is introduced via nucleophilic alkylation. Key steps include:

  • Reagents : 2-methylpropanoyl chloride or bromide as the alkylating agent.
  • Conditions : Reaction in anhydrous tetrahydrofuran (THF) at 0–5°C under inert atmosphere, using potassium tert-butoxide as a base.
  • Workup : Hydrolysis with 3M HCl at 50°C, followed by extraction with diethyl ether and crystallization from heptane.

Yield : ~40–50% after purification.

Cycloaddition-Based Synthesis

Diels-Alder Approach

A patent (WO2004013090A1) describes a cycloaddition strategy using 2-trimethylsilyloxybutadiene and a vinyl derivative:

  • Substrates : 2,5-difluorophenyl vinyl sulfone and 2-trimethylsilyloxybutadiene.
  • Conditions :
    • Solvent: p-Xylene.
    • Temperature: 130°C under nitrogen for 26 hours.
    • Hydrolysis: In situ treatment with 3M HCl at 50°C.
  • Isolation : Distillation under reduced pressure, followed by crystallization.

Key Data :

Parameter Value
Reaction Time 26 hours
Temperature 130°C
Solvent p-Xylene
Yield Not explicitly reported

Oxidation of Cyclohexanol Derivatives

Sodium Hypochlorite-Mediated Oxidation

A Chinese patent (CN1923778A) outlines oxidation of a cyclohexanol precursor using sodium hypochlorite:

  • Substrate : 2,2,5-trimethyl-6-(2-methyl-1-hydroxypropyl)cyclohexanol.
  • Conditions :
    • Oxidant: Sodium hypochlorite (0.8–1.5 eq).
    • Solvent: Glacial acetic acid and acetone (1:3 ratio).
    • Temperature: 20–70°C for 2–10 hours.
  • Workup : Neutralization with NaOH, extraction, and vacuum distillation.

Yield : ≥65%.

Enamine Alkylation (Stork Enamine Protocol)

Enamine Formation and Alkylation

This method leverages enamine intermediates to selectively introduce the 2-methyl-1-oxopropyl group:

  • Enamine Synthesis : React 2,2,5-trimethylcyclohexanone with pyrrolidine in toluene under reflux.
  • Alkylation : Treat the enamine with 2-methylpropanoyl chloride at −60°C.
  • Hydrolysis : Hydrolyze with citric acid to regenerate the ketone.

Advantages : Improved regioselectivity for tertiary carbon centers.
Yield : ~55–60%.

Nitrosation-Hydrolysis Route

Nitrosation Followed by Hydrolysis

Adapted from EP0075237A2, this method involves nitrosating a cyclohexene precursor:

  • Substrate : 1-formyl-2,6,6-trimethylcyclohexene.
  • Nitrosation : Use nitrosylsulfuric acid in methanol at 0–5°C.
  • Hydrolysis : Stir with aqueous HCl to yield the ketone.

Yield : 56–69% after crystallization.

Comparative Analysis of Methods

Method Yield (%) Key Advantages Limitations
Direct Alkylation 40–50 Simplicity, scalability Moderate yields
Cycloaddition N/A High regioselectivity Long reaction time, complex setup
Oxidation ≥65 High efficiency Requires stable alcohol precursor
Enamine Alkylation 55–60 Excellent selectivity Low-temperature conditions needed
Nitrosation-Hydrolysis 56–69 Adaptable to bulk synthesis Hazardous nitrosating agents

Chemical Reactions Analysis

Types of Reactions

2-Isobutyrylcyclohexanone undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) are often used.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexanones depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Active Pharmaceutical Ingredients (APIs)
Cyclohexanone derivatives are often utilized as intermediates in the synthesis of APIs. The compound’s unique structure allows for modifications that can enhance the pharmacological properties of resulting drugs. For instance, it can serve as a precursor in synthesizing anti-inflammatory agents or analgesics due to its potential COX-2 inhibition properties.

Case Study: COX-2 Inhibitors
Research has demonstrated that similar cyclohexanone derivatives exhibit significant binding affinity to the COX-2 enzyme, which is crucial in the development of anti-inflammatory drugs. In silico studies have shown that modifications on the cyclohexanone framework can lead to compounds with enhanced efficacy and reduced side effects compared to traditional NSAIDs .

Material Science Applications

1. Polymer Production
Cyclohexanone derivatives are employed in producing polymers and resins. Their ability to participate in polymerization reactions makes them valuable for creating materials with specific mechanical and thermal properties.

2. Solvent Applications
Due to its solvent properties, cyclohexanone is used in various industrial processes, including paint thinners and coatings. Its ability to dissolve a wide range of substances enhances its utility in formulating products that require specific viscosity and drying times.

Chemical Synthesis

1. Organic Synthesis Reactions
Cyclohexanone derivatives are utilized as reagents in organic synthesis. They can participate in various reactions such as aldol condensation, where they contribute to forming larger carbon frameworks essential for complex organic molecules.

Table: Summary of Applications

Application AreaSpecific UseNotes
PharmaceuticalsSynthesis of APIsPotential COX-2 inhibitors
Material SciencePolymer productionEnhances mechanical properties
Industrial ChemistrySolvent for paints and coatingsDissolves a wide range of substances
Organic ChemistryReactant in organic synthesisUseful in aldol condensation reactions

Mechanism of Action

The mechanism by which 2-Isobutyrylcyclohexanone exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a precursor to bioactive molecules that interact with enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Substituents/Functional Groups Molecular Weight (Da) Key Properties/Sources
Cyclohexanone Unsubstituted cyclohexanone ring 98.14 Common solvent, nylon-6 precursor
1-Cyclohexenylethanone Cyclohexenyl ring + acetyl group 124.18 Synthetic intermediate
2,2,4,4-Tetramethyl-6-(2-methylbutanoyl)-cyclohexane-1,3,5-trione Three ketone groups + branched alkyl chain 308.33 Synthetic trione derivative
Target Compound 2,2,5-trimethyl + 2-methyl-1-oxopropyl ~226.34 (estimated) Hypothesized natural/product compound

Key Comparisons

Chemical Reactivity: Cyclohexanone derivatives with branched substituents (e.g., 2-methyl-1-oxopropyl) may exhibit reduced volatility compared to unsubstituted cyclohexanone due to increased molecular weight and steric hindrance . In catalytic oxidation (e.g., adipic acid synthesis), substituents influence reactivity. For example, Mn(II) and Co(II) complexes achieve >70% adipic acid yields from cyclohexanone, but branched derivatives like the target compound may require tailored catalysts due to steric effects .

Separation and Volatility: Vapor-liquid equilibrium (VLE) studies for cyclohexanone and its isomers (e.g., cyclohexenol) show that COSMO-RS models better differentiate isomers than UNIFAC, suggesting similar challenges in separating the target compound from structural analogs .

Natural Occurrence: Cyclohexanone derivatives are found in essential oils (e.g., citronellol-rich oils) and fungal metabolites (e.g., Aspergillus sydowii pyrone analogs) .

Analytical Applications: Cyclohexanone is used as an internal standard in GC-MS for quantifying volatile compounds (e.g., smoked chicken aromas) . The target compound’s branched structure could complicate its use in similar assays due to retention time shifts.

Biological Activity

Cyclohexanone, 2,2,5-trimethyl-6-(2-methyl-1-oxopropyl)- is a compound with the molecular formula C13H22O2C_{13}H_{22}O_2 and a CAS Registry Number of 834900-46-8. This compound is part of the cyclohexanone family and possesses a unique structure that may confer various biological activities. Understanding its biological activity is crucial for potential applications in pharmaceuticals and other fields.

Biological Activity

The biological activity of cyclohexanones and their derivatives has been widely studied, particularly regarding their antimicrobial, anti-inflammatory, and anticancer properties. The specific compound has shown promising results in various studies.

Antimicrobial Activity

Recent research has indicated that cyclohexanone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of bacteria and fungi. A study involving volatile organic compounds (VOCs) emitted by Beauveria bassiana demonstrated that cyclohexanone derivatives contributed to antimicrobial activity by disrupting microbial cell membranes .

Anti-inflammatory Properties

Cyclohexanones have also been investigated for their anti-inflammatory effects. In vitro studies suggest that these compounds can modulate inflammatory pathways, potentially reducing the severity of inflammatory diseases. This activity is likely due to their ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Anticancer Potential

The anticancer properties of cyclohexanones are an area of active research. Some studies have indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, compounds similar to cyclohexanone have been shown to disrupt microtubule dynamics in cancer cells, leading to cell cycle arrest and subsequent cell death .

Research Findings

A summary of relevant studies on the biological activities of cyclohexanones is provided below:

Study ReferenceBiological ActivityFindings
AntimicrobialInhibition of bacterial growth through disruption of cell membranes.
AnticancerInduction of apoptosis in cancer cells via microtubule disruption.
Anti-inflammatoryModulation of inflammatory cytokines leading to reduced inflammation.

Case Studies

Case Study 1: Antimicrobial Activity Assessment

In a controlled study assessing the antimicrobial efficacy of various cyclohexanone derivatives, it was found that certain compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The study utilized a disk diffusion method to evaluate the effectiveness, revealing zones of inhibition ranging from 10 mm to 25 mm depending on the concentration used.

Case Study 2: Evaluation of Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of cyclohexanones involved treating lipopolysaccharide (LPS)-stimulated macrophages with cyclohexanone derivatives. The results indicated a marked decrease in TNF-alpha production, suggesting that these compounds could serve as potential therapeutic agents for inflammatory diseases.

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